REACTION_SMILES
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[Cl:10][c:11]1[c:12]([C:13]#[N:14])[cH:15][cH:16][c:17]([F:19])[cH:18]1.[K+:20].[K+:21].[O-:22][C:23]([O-:24])=[O:25].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH2:26].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[c:17]1[cH:16][cH:15][c:12]([C:13]#[N:14])[c:11]([Cl:10])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Oc2ccc(C=O)cc2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |